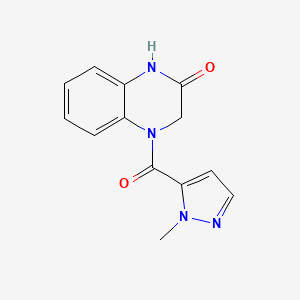
4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, commonly known as MPDCQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a member of the quinoxalinone family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
科学的研究の応用
Synthesis and Structural Characterization
Quinoxaline derivatives, such as those synthesized in the study by Abad et al. (2021), are noted for their pharmaceutical and industrial applications. The synthesis involved stirring specific precursor compounds in chloroform, followed by crystallization. The structure was confirmed using single crystal X-ray diffraction, and DFT calculations were performed to determine HOMO-LUMO energy levels. Docking studies predicted anti-cancer activity against specific proteins, highlighting the compound's potential as an anti-cancer drug (Abad et al., 2021).
Another study by Zhang et al. (2013) presented a new route to construct stereoselectively 1,2-dihydroquinoxaline and 1,4-benzoxazine skeletons, leading to novel pyrazolo[1,5-α]quinoxaline oxides. This approach offers a convenient method for synthesizing these heterocyclic compounds with high yields under mild conditions (Zhang et al., 2013).
Chemical Properties and Applications
Eller et al. (2007) focused on the synthesis and characterization of a novel tetracyclic ring system, demonstrating the versatility of quinoxaline derivatives in synthesizing complex heterocyclic structures. Detailed NMR spectroscopic investigations were reported, contributing to the understanding of these compounds' chemical properties (Eller et al., 2007).
In the realm of materials science, Hussein et al. (2016) synthesized and characterized quinolinone derivatives as antioxidants for lubricating grease. The study evaluated the compounds' efficiency using ASTM standards, showing potential applications in enhancing the oxidative stability of lubricants (Hussein et al., 2016).
Molecular Dynamics and Biological Investigations
Prasath et al. (2015) synthesized a series of quinolinyl chalcones containing a pyrazole group, which were characterized using various spectroscopic methods. These compounds showed promising anti-microbial properties and moderate anti-oxidant activity, suggesting potential pharmaceutical applications (Prasath et al., 2015).
Mir et al. (2018) synthesized mixed-ligand complexes of dioxomolybdenum(VI) with quinoline and pyrazolone functionalization. The complexes were characterized through comprehensive analytical techniques, and bactericidal implications were explored, indicating potential uses in developing new antibacterial agents (Mir et al., 2018).
特性
IUPAC Name |
4-(2-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-11(6-7-14-16)13(19)17-8-12(18)15-9-4-2-3-5-10(9)17/h2-7H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXJSYPCXKUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B2706416.png)
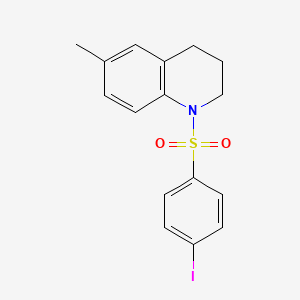
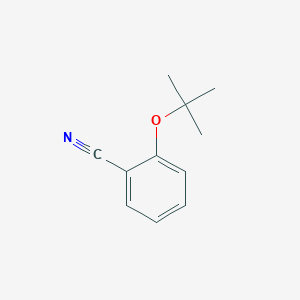
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)
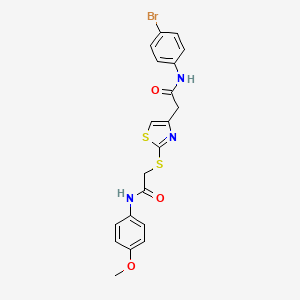
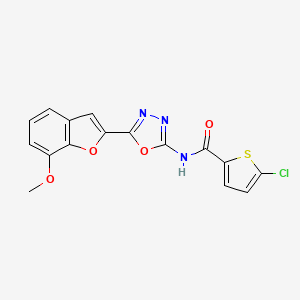
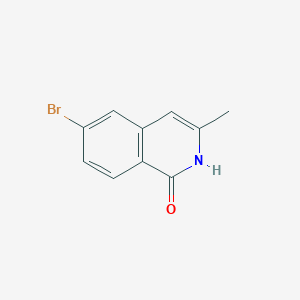
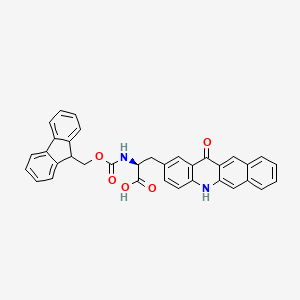
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2706432.png)
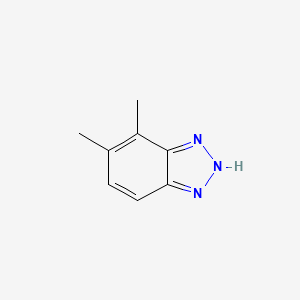
![3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2706435.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2706438.png)
![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)